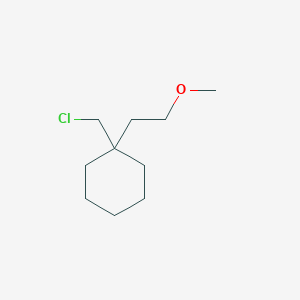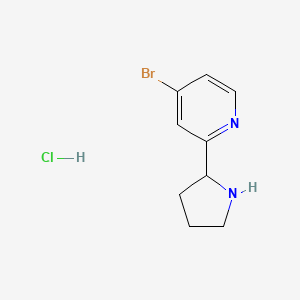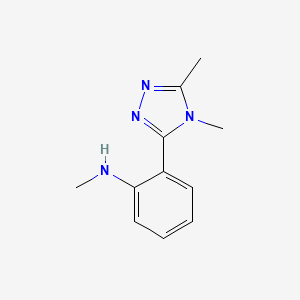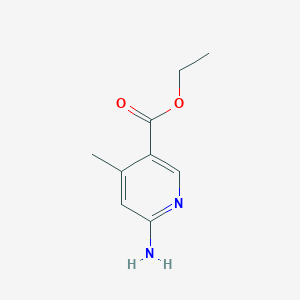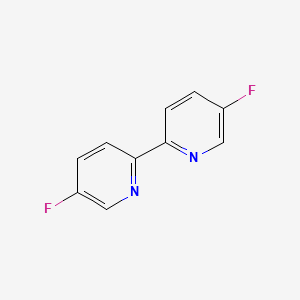![molecular formula C29H20I4O4 B13641030 3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13641030.png)
3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,6,6’-Tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] is an organic compound with the molecular formula C29H20I4O4 It is a derivative of spirobifluorene, characterized by the presence of four iodine atoms and four methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,6,6’-tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the initial methoxylation at the 2,2’,7,7’ positions of spirobifluorene, followed by selective halogenation at the 3,3’,6,6’ positions using iodine and PIFA (phenyliodine(III) bis(trifluoroacetate)) . This process results in the formation of the desired tetraiodo-tetramethoxy derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,6,6’-Tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira and Suzuki couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific substituents introduced. For example, coupling reactions can yield extended conjugated systems or polymers with enhanced electronic properties .
Aplicaciones Científicas De Investigación
3,3’,6,6’-Tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 3,3’,6,6’-tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] exerts its effects is primarily related to its electronic structure. The presence of iodine atoms and methoxy groups influences the compound’s electron distribution, enhancing its ability to participate in electronic and photonic processes. The spirobifluorene core provides rigidity and stability, which is crucial for its performance in electronic applications .
Comparación Con Compuestos Similares
Similar Compounds
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: Used in similar applications but with different electronic properties due to the presence of bromine instead of iodine.
3,3’,6,6’-Tetraethynyl-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene]: Another derivative with ethynyl groups, offering different reactivity and applications.
Uniqueness
3,3’,6,6’-Tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] is unique due to its combination of iodine atoms and methoxy groups, which provide distinct electronic and steric effects. This makes it particularly valuable in applications requiring high-performance materials with specific electronic properties .
Propiedades
Fórmula molecular |
C29H20I4O4 |
|---|---|
Peso molecular |
940.1 g/mol |
Nombre IUPAC |
3,3',6,6'-tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C29H20I4O4/c1-34-25-9-17-13(5-21(25)30)14-6-22(31)26(35-2)10-18(14)29(17)19-11-27(36-3)23(32)7-15(19)16-8-24(33)28(37-4)12-20(16)29/h5-12H,1-4H3 |
Clave InChI |
WMCLZBDPMVFWJG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C3=CC(=C(C=C3C4(C2=C1)C5=CC(=C(C=C5C6=CC(=C(C=C46)OC)I)I)OC)OC)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


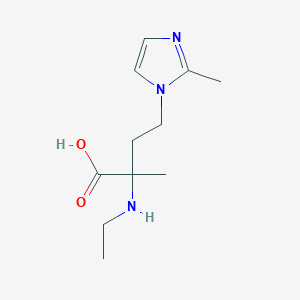
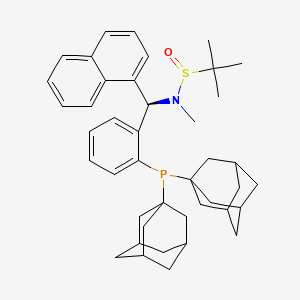
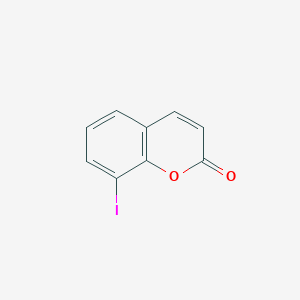
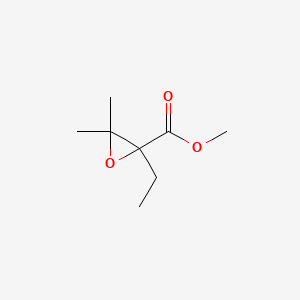
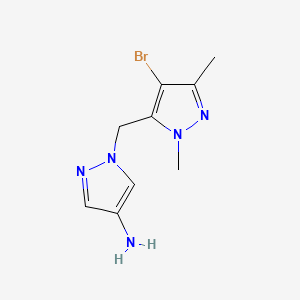
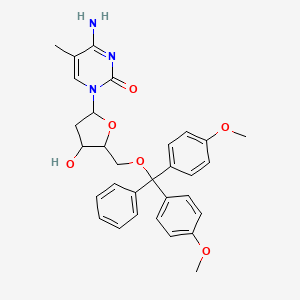
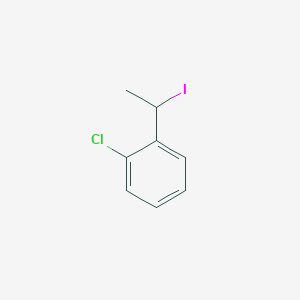
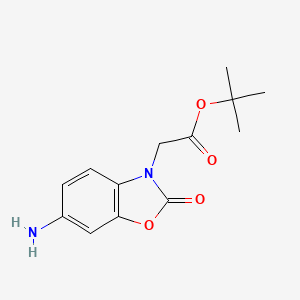
![[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)
